molecular formula C5H9N3O3 B2976577 Ethyl (2E)-(3-formyltriazanylidene)acetate CAS No. 69982-16-7

Ethyl (2E)-(3-formyltriazanylidene)acetate

Cat. No.: B2976577
CAS No.: 69982-16-7
M. Wt: 159.145
InChI Key: ZFLBNTZUULUYRB-UHFFFAOYSA-N
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Description

Ethyl (2E)-(3-formyltriazanylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a triazanylidene group attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-(3-formyltriazanylidene)acetate typically involves the reaction of ethyl acetate with a triazanylidene precursor under specific conditions. One common method includes the use of a formylating agent to introduce the formyl group into the triazanylidene structure. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(3-formyltriazanylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of Ethyl (2E)-(3-carboxytriazanylidene)acetate.

    Reduction: Formation of Ethyl (2E)-(3-hydroxytriazanylidene)acetate.

    Substitution: Formation of various substituted triazanylidene acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-(3-formyltriazanylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-(3-formyltriazanylidene)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The triazanylidene moiety may also interact with biological receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Ethyl (2E)-(3-formyltriazanylidene)acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a similar ethyl acetate moiety but lacking the triazanylidene group.

    Formyltriazanylidene derivatives: Compounds with similar triazanylidene structures but different substituents on the ester group.

Uniqueness

The uniqueness of this compound lies in its combination of the formyl and triazanylidene groups, which confer distinct chemical reactivity and potential biological activities not found in simpler esters or triazanylidene derivatives.

Properties

IUPAC Name

ethyl (2E)-2-(formamidohydrazinylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-2-11-5(10)3-6-8-7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUJAQAGZKQNNN-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NNNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=N/NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In Latvijas PSR Zinatnu Akad. Vestis, Khim. Ser., (2), 204-208(1965), there is described obtaining 1,2,4-triazole-3-carboxamide starting from acetyl chloride through the six reaction steps described below: ##STR3## In Czechoslovakia Pat. No. 175,118, there is disclosed a process for preparing ethyl ester of 1,2,4-triazole-3-carboxylic acid, in which ethyl ester of thioxamide acid and formylhydrazine are subjected to reaction with each other at 50° to 60° C. to obtain ethyl (2-formylhydrazino)iminoacetate, which is then heated at 160° C. to form a closed ring by dehydration. Since ethyl ester of thioxamide acid can be synthesized by subjecting ethyl ester of oxamide acid, which is available from a reaction between ethyl oxalate and ammonia, to reaction with phosphorus pentasulfide,1,2,4-triazole-3-carboxamide can be prepared from an oxalate through the five reaction steps described below. ##STR4## In this case, hydrogen sulfide is formed as a by-product and a complicated apparatus is required for deodorization thereof.
[Compound]
Name
ethyl ester
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[Compound]
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ethyl ester
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Name
thioxamide
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